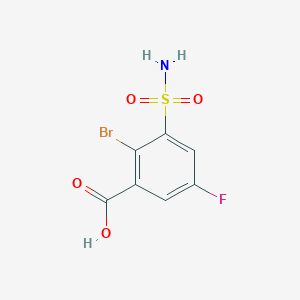

![molecular formula C22H28ClN3O3S2 B2557178 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216386-90-1](/img/structure/B2557178.png)

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

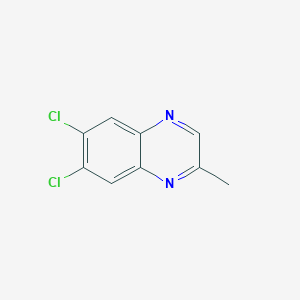

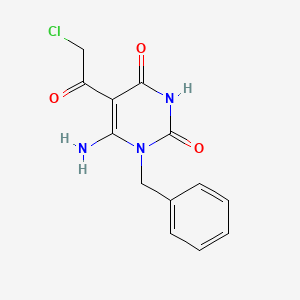

The compound appears to be a derivative of benzo[d]thiazole with additional substituents that include a dimethylamino group, a phenylsulfonyl group, and a propanamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and reactivity of related structures, which can be used to infer potential properties and synthetic routes for the compound of interest.

Synthesis Analysis

The first paper describes a novel synthesis route for benzo[d]-1,2-thiazole-1,1-dioxide derivatives, which involves directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides followed by aryne-mediated cyclization . This method could potentially be adapted for the synthesis of the compound by modifying the electrophiles used in the quenching step to introduce the desired dimethylaminoethyl and dimethylbenzothiazolyl substituents.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a benzo[d]thiazole core with a dimethylamino group at the 2-position of the ethyl chain, which is a common structural motif in medicinal chemistry due to its potential biological activity. The phenylsulfonyl group attached to the propanamide moiety could influence the compound's electronic properties and potentially its reactivity.

Chemical Reactions Analysis

The second paper discusses the reactivity of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of various heterocyclic compounds including 1,2,5-thiadiazoles and 1,2,3-oxathiazoles . Although the compound of interest is not a direct product of these reactions, the study provides valuable information on the behavior of N-sulfonylamines under different conditions, which could be relevant when considering the reactivity of the N-sulfonyl group in the target molecule.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , we can infer that the presence of the dimethylamino group would likely impart basic properties to the molecule, and the overall molecular structure could exhibit significant aromatic character due to the benzo[d]thiazole and phenyl rings. The solubility, melting point, and stability of the compound would be influenced by the nature of the substituents and the presence of the hydrochloride salt form, which typically enhances water solubility.

Scientific Research Applications

Antiviral Applications

- A study by Buerger et al. (2001) explored a similar compound's potential as a nonnucleoside inhibitor of cytomegalovirus replication. The compound showed an excellent safety profile and interfered with viral DNA maturation and packaging of monomeric genome lengths, pointing to its potential in antiviral therapy (Buerger et al., 2001).

Drug Metabolism

- Zmijewski et al. (2006) discussed the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a related compound. This approach supported full structure characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Synthesis of Structurally Diverse Compounds

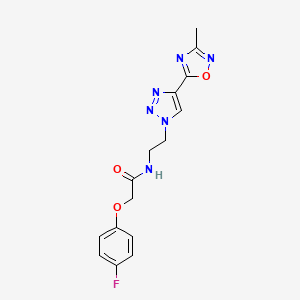

- Roman (2013) utilized a similar compound as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach offers a pathway for synthesizing a variety of potentially useful chemical entities (Roman, 2013).

Novel Synthesis Methods

- Rozentsveig et al. (2013) described the synthesis of novel heterocyclic compounds, demonstrating an innovative one-pot two-stage method. This method aids in the efficient synthesis of targeted compounds, showcasing the versatility of compounds related to the one (Rozentsveig et al., 2013).

Antibacterial Applications

- Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. This research highlights the potential of such compounds in combating bacterial infections (Azab et al., 2013).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2.ClH/c1-16-10-11-19-21(17(16)2)23-22(29-19)25(14-13-24(3)4)20(26)12-15-30(27,28)18-8-6-5-7-9-18;/h5-11H,12-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLMPAZYIHIENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)

![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)